molecular formula C11H15N3O2 B8030459 1-(3-Nitropyridin-2-yl)azepane

1-(3-Nitropyridin-2-yl)azepane

Cat. No. B8030459
M. Wt: 221.26 g/mol
InChI Key: RLYKPJZAGVYWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitropyridin-2-yl)azepane is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Nitropyridin-2-yl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitropyridin-2-yl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Stereodefined Aminoalkenes : A study by Couty et al. (2006) explored the synthesis of enantiomerically pure 3-alkenylpyrrolidines and substituted azepanes from 2-alkenylazetidinium trifluoromethanesulfonate salts. This process exhibited high chemoselectivity dependent on the nature of the base and stereochemistry of the intermediate ammonium ylide, demonstrating its potential in the synthesis of complex organic compounds (Couty et al., 2006).

  • Microwave-Assisted Synthesis : Schultz et al. (2010) reported the microwave-assisted condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia. This method enabled the efficient synthesis of nitro-substituted tetrahydropyridoazepines, indicating its utility in organic synthesis and possibly pharmaceutical applications (Schultz et al., 2010).

  • Lewis Acid-Promoted Conjugate Addition : A study by Denmark and Xie (2007) developed a gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes activated by Lewis acids. This process is significant for synthesizing azepanes under reductive conditions, offering applications in synthetic chemistry (Denmark & Xie, 2007).

  • Analysis of Azepane Isomers in Designer Drugs : Nakajima et al. (2012) conducted an analysis of azepane isomers in unregulated drugs, highlighting the presence of novel compounds in commercial products. This study underscores the importance of azepane derivatives in the context of forensic toxicology and drug analysis (Nakajima et al., 2012).

  • Synthesis of Polyhydroxylated Azepanes : Estévez et al. (2010) described the synthesis of novel polyhydroxylated azepanes from d-mannose. The synthesized azepanes exhibited selective inhibition against α-l-fucosides, indicating potential applications in glycosidase inhibition (Estévez et al., 2010).

properties

IUPAC Name

1-(3-nitropyridin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKPJZAGVYWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-2-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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